

# Mefentrifluconazole's Mode of Action on Demethylation Inhibition: A Technical Guide

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Compound of Interest		
Compound Name:	Mefentrifluconazole	
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## Introduction

**Mefentrifluconazole** is a broad-spectrum triazole fungicide, distinguished as the first in the novel isopropanol-triazole subclass.[1][2] Developed by BASF, it is classified under the Fungicide Resistance Action Committee (FRAC) Code 3, designating it as a demethylation inhibitor (DMI).[3] This guide provides an in-depth technical overview of **Mefentrifluconazole**'s core mode of action: the inhibition of sterol  $14\alpha$ -demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. Its unique molecular structure, featuring an isopropanol moiety, contributes to its high efficacy and favorable toxicological profile.[3]

# Core Mechanism: Inhibition of Sterol 14 $\alpha$ -Demethylase (CYP51)

The primary fungicidal activity of **Mefentrifluconazole** and other azole fungicides stems from their ability to disrupt the synthesis of ergosterol, an essential sterol that maintains the integrity, fluidity, and function of fungal cell membranes.[4][5] **Mefentrifluconazole** specifically targets and inhibits the cytochrome P450 enzyme, sterol  $14\alpha$ -demethylase, also known as CYP51 or Erg11p.[6][7][8][9]

This enzyme is pivotal in the post-squalene segment of the sterol biosynthesis pathway, where it catalyzes the oxidative removal of the  $14\alpha$ -methyl group from sterol precursors like lanosterol

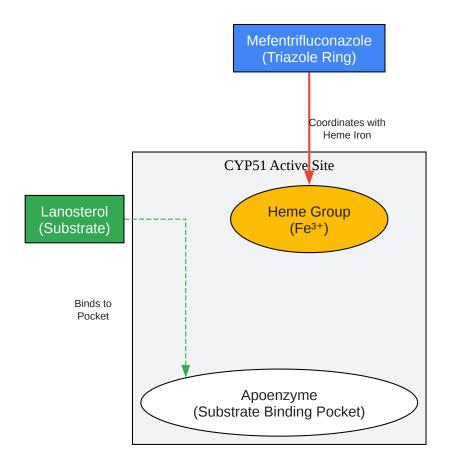


## Foundational & Exploratory

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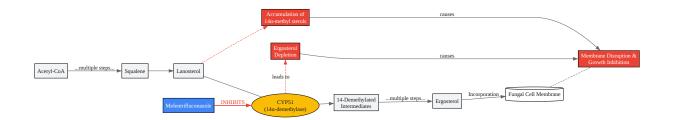
or eburicol.[6][10] The mechanism of inhibition involves the heterocyclic triazole ring of **Mefentrifluconazole**. A lone pair of electrons on a nitrogen atom within this ring forms a coordinate bond with the central iron atom of the heme prosthetic group in the active site of the CYP51 enzyme.[9][11] This binding is non-competitive with the natural substrate and effectively blocks the enzyme's catalytic function.[11]



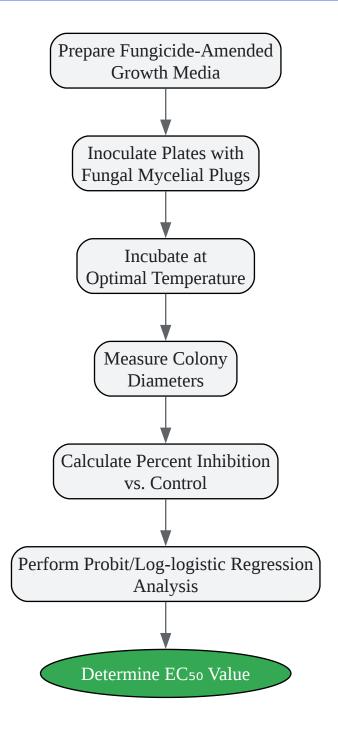












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